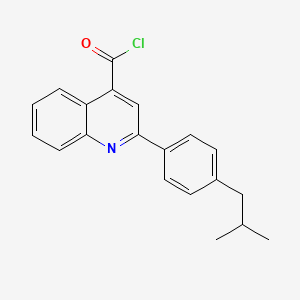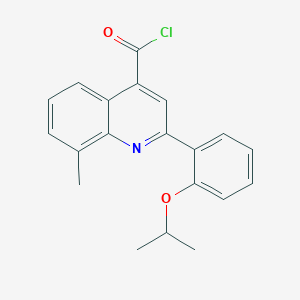
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (also known as IPQC) is a chemical compound that has been used in a variety of scientific research applications. IPQC has been used as a reagent in the synthesis of various compounds and as a catalyst in the synthesis of organic compounds. Its wide range of applications in the laboratory has made it an attractive choice for many researchers.
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the use of a radical approach and a Matteson–CH2–homologation .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the use of organoboron reagents and palladium(II) complexes .
- Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Halodeboronation
- Summary of Application: Halodeboronation is a process where a boronic ester is converted into a halide. This process has been demonstrated with the use of electrophilic sources of iodide, chloride, bromide, and fluoride .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the use of electrophilic sources of iodide, chloride, bromide, and fluoride .
- Results or Outcomes: The halodeboronation process allows for the conversion of boronic esters into halides .
Piperazine Analysis
- Summary of Application: Piperazines are a class of organic compounds that are used in various scientific research applications. The analysis of piperazines in seized materials is important for forensic investigations .
- Methods of Application: The analysis involves dissolving approximately 10 mg of sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. The solution is then diluted with methanol to a total volume of 10 ml and filtered with a 0.45 μm membrane filter .
- Results or Outcomes: The analysis allows for the identification and quantification of piperazines in seized materials .
Endocrine Disruptors
- Summary of Application: Certain organic pollutants have endocrine disrupting properties that can modify the endocrine system of living organisms. This has led to increasing concern for public health .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the study of the effects of various organic pollutants on the endocrine system .
- Results or Outcomes: The research shows that certain chemicals, including some organometallic compounds, polycyclic aromatic hydrocarbons, organochlorines, organophosphates, and others, can disrupt the endocrine system .
Proteomics Research
- Summary of Application: “2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is used in proteomics research applications .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the compound is used in various research applications in the field of proteomics .
- Results or Outcomes: The outcomes of the research would depend on the specific experiments conducted. The compound is used for its specific properties in proteomics research .
Eigenschaften
IUPAC Name |
8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(21)23)14-9-6-7-13(3)19(14)22-17/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMXNJZGXPWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164900 | |
| Record name | 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-73-8 | |
| Record name | 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



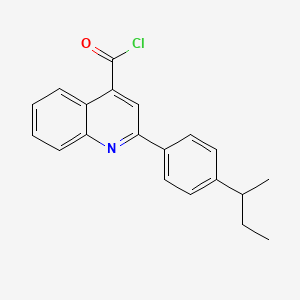
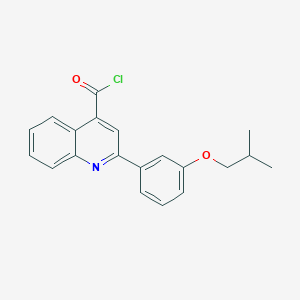
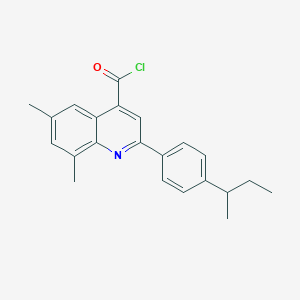
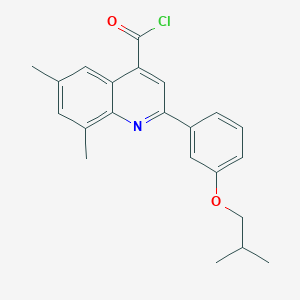
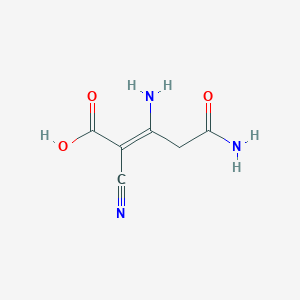
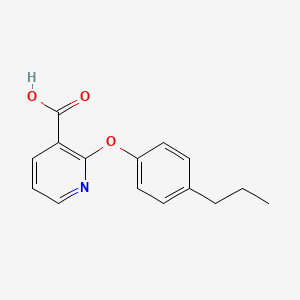
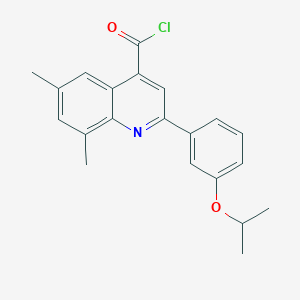
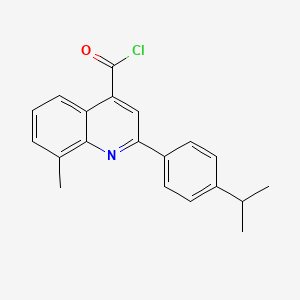
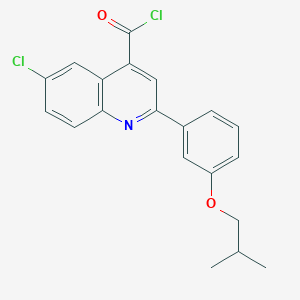
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)

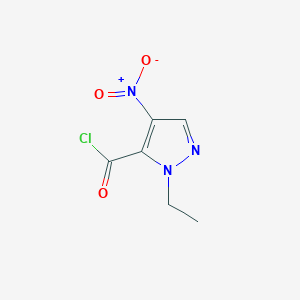
![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
